An In-depth Technical Guide to 18-Bromo-1-octadecene: Properties, Reactivity, and Applications
An In-depth Technical Guide to 18-Bromo-1-octadecene: Properties, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, reactivity, and applications of 18-Bromo-1-octadecene (CAS No. 172656-11-0). This bifunctional linear hydrocarbon is a valuable building block in modern organic and materials chemistry, offering a unique combination of a terminal alkene and a primary alkyl bromide. Its orthogonal reactivity allows for selective, stepwise synthetic modifications, making it an essential tool in the synthesis of complex molecules, functionalized polymers, and advanced drug delivery systems.
Core Chemical and Physical Properties
18-Bromo-1-octadecene is a long-chain hydrocarbon featuring an 18-carbon aliphatic backbone.[1] This structure is terminated by a reactive vinyl group at one end (C1) and a primary bromide at the other (C18), providing two distinct sites for chemical manipulation.[1] It typically presents as a clear, colorless to light yellow liquid.[2]
Physicochemical Data Summary
The key physical and chemical properties of 18-Bromo-1-octadecene are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 172656-11-0 | [1][2] |
| Molecular Formula | C₁₈H₃₅Br | [1][2] |
| Molecular Weight | 331.38 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | |
| Density | ~1.00 g/cm³ (at 20°C) | [1] |
| Boiling Point | ~369.9 °C at 760 mmHg | [1][3] |
| Flash Point | ~185.2 °C | [1] |
| Refractive Index | ~1.468 | [3] |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform); insoluble in water. | [1] |
Spectroscopic Profile
Structural elucidation of 18-Bromo-1-octadecene and its derivatives relies on standard spectroscopic techniques. The following table outlines the characteristic spectral data crucial for its identification and purity assessment.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Vinyl Protons (-CH=CH₂) | δ 5.7-5.9 ppm (m, 1H); δ 4.9-5.0 ppm (m, 2H) |
| Methylene Protons (-CH₂Br) | δ ~3.4 ppm (t, 2H) | |
| Allylic Protons (-CH₂-CH=) | δ ~2.0-2.1 ppm (q, 2H) | |
| Aliphatic Chain (-(CH₂)₁₄-) | δ ~1.2-1.4 ppm (br m) | |
| ¹³C NMR | Vinyl Carbons (-C H=C H₂) | δ ~139 ppm; δ ~114 ppm |
| Methylene Carbon (-C H₂Br) | δ ~34 ppm | |
| Aliphatic Chain (-(C H₂)₁₄-) | δ ~28-34 ppm | |
| FT-IR | Alkene C-H Stretch | ~3080 cm⁻¹ |
| Alkane C-H Stretch | <3000 cm⁻¹ | |
| C=C Stretch | ~1640 cm⁻¹ | |
| C-Br Stretch | ~640-550 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 330/332 (reflecting ⁷⁹Br/⁸¹Br isotopes) |
Data is based on predicted values and typical ranges for the respective functional groups.[1][4][5]
Synthesis and Purification
The primary synthetic route to 18-Bromo-1-octadecene involves the selective bromination of a suitable C18 precursor. A common laboratory-scale synthesis utilizes the anti-Markovnikov hydrobromination of 1,17-octadecadiene, often initiated by radical initiators, to ensure the bromine atom is installed at the terminal position.
Conceptual Synthesis Protocol
This protocol outlines a general procedure for the synthesis via radical addition of HBr.
-
Reaction Setup : A solution of 1,17-octadecadiene in a non-polar solvent (e.g., hexane) is placed in a flask equipped with a gas inlet and condenser. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the flask.
-
Hydrobromination : Hydrogen bromide (HBr) gas is bubbled through the solution at a controlled rate, or a solution of HBr in acetic acid is added dropwise. The reaction is often irradiated with UV light to facilitate radical formation.
-
Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting diene.
-
Workup : Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a brine wash.
-
Drying and Concentration : The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Purification Workflow
Purification of the crude product is critical to remove unreacted starting material and potential side products (e.g., dibrominated species). Flash column chromatography is typically effective.
Caption: Workflow for purification of 18-Bromo-1-octadecene.
Chemical Reactivity and Synthetic Utility
The synthetic value of 18-Bromo-1-octadecene stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution, while the terminal alkene is amenable to a wide range of addition and polymerization reactions.[1]
Reactions at the Alkyl Bromide Terminus (C18)
The unhindered nature of the primary bromide favors bimolecular nucleophilic substitution (SN2) reactions, which proceed with inversion of configuration if the substrate were chiral.[1][6][7]
This reaction is a gateway to forming terminal amino compounds after subsequent reduction. The azide ion (N₃⁻) is an excellent nucleophile for this transformation.[8]
-
Protocol :
-
Dissolve 18-Bromo-1-octadecene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃, ~1.5 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for several hours until TLC or GC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction, dilute with water, and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 18-azido-1-octadecene.
-
The alkyl bromide can be converted into a highly nucleophilic Grignard reagent, reversing its polarity (umpolung).[9][10] This enables the formation of new carbon-carbon bonds.
-
Protocol :
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings (~1.2 eq) in a flask with anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11]
-
Slowly add a solution of 18-Bromo-1-octadecene (1.0 eq) in the anhydrous solvent to the magnesium suspension.
-
The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the magnesium and the formation of a cloudy gray solution.
-
The resulting Grignard reagent, (17-octadecenyl)magnesium bromide, can be used immediately in subsequent reactions with electrophiles like aldehydes, ketones, or CO₂.[10]
-
Caption: Key reactions involving the terminal alkyl bromide.
Reactions at the Alkene Terminus (C1)
The terminal double bond is a versatile handle for functionalization and polymerization.
As a molecule with a single double bond, 18-Bromo-1-octadecene can act as a chain-terminating agent or comonomer in ADMET polymerization. If converted to a diene (e.g., by coupling two molecules), it can undergo ADMET to form functionalized polyolefins. ADMET is a step-growth polymerization that relies on the removal of a small volatile alkene (like ethylene) to drive the reaction to completion.[12]
-
Conceptual Protocol :
-
A suitable α,ω-diene monomer is mixed with 18-Bromo-1-octadecene (as a comonomer or end-capper).
-
A metathesis catalyst (e.g., a Grubbs or Schrock catalyst) is added under an inert atmosphere.
-
The reaction is conducted in bulk or in a high-boiling solvent under vacuum at elevated temperatures to facilitate the removal of ethylene.
-
The polymerization is monitored by observing the increase in viscosity of the reaction mixture.
-
The reaction is quenched by adding an agent like ethyl vinyl ether, and the resulting polymer is precipitated, collected, and dried.
-
Applications in Research and Development
The unique bifunctional nature of 18-Bromo-1-octadecene makes it a valuable intermediate in several high-value applications.
Polymer and Materials Science
Its primary use is in the synthesis of functional polymers. The terminal bromide can be retained as a reactive handle on a polymer chain or can be converted to other functional groups post-polymerization.[1] This allows for the creation of graft copolymers, functionalized surfaces, and self-assembled monolayers.[1]
Organic Synthesis
In organic synthesis, it serves as a long-chain building block for producing surfactants, lipid analogs, and specialty chemicals.[1] The 18-carbon chain provides significant hydrophobicity, which can be balanced by converting the bromide to a hydrophilic headgroup, a key step in surfactant synthesis.[1]
Drug Development and Bioconjugation
While direct applications in approved drugs are not prevalent, its potential in drug delivery systems is significant. The long alkyl chain is lipophilic, making it suitable for integration into lipid bilayers of liposomes or the hydrophobic cores of polymeric nanoparticles.
-
Functionalization of Nanocarriers : The terminal bromide (or a derivative like an azide or amine) can be used to covalently attach targeting ligands (e.g., antibodies, peptides) or imaging agents to the surface of a nanocarrier. This "smart" functionalization aims to improve drug delivery to specific tissues, enhancing therapeutic efficacy and reducing side effects.[1]
-
Bioconjugation : The electrophilic bromide can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine of lysine, to attach a long hydrophobic tail. This modification can be used to study protein-membrane interactions or to anchor proteins to surfaces.
Safety and Handling
18-Bromo-1-octadecene requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[1]
-
Ventilation : Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, often under refrigeration (2-8°C), as the compound can be heat-sensitive.[1]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[13]
-
Disposal : Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 18-Bromo-1-octadecene, highlighting its utility as a versatile chemical intermediate. The detailed protocols and data serve as a starting point for its application in novel synthetic and materials science endeavors.
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